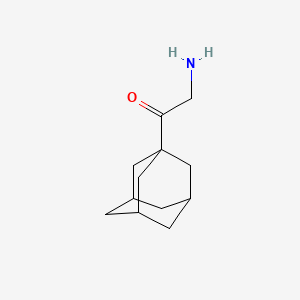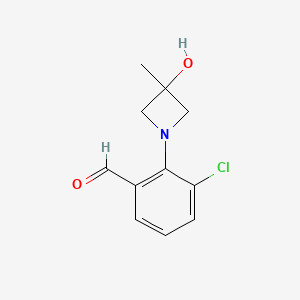
3-Chloro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 3-Chloro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde can be achieved through several synthetic routes. One common method involves the use of a stable aluminum hemiaminal as a tetrahedral intermediate, which protects a latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents . This method allows for the effective synthesis of substituted benzaldehydes.
Analyse Chemischer Reaktionen
3-Chloro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organometallic reagents, aluminum hemiaminals, and other nucleophilic agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. It is used in advanced research and development projects due to its high purity and unique molecular structure . In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties and interactions with biological targets .
Wirkmechanismus
The mechanism of action of 3-Chloro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use . Further research is needed to fully elucidate the detailed mechanism of action.
Vergleich Mit ähnlichen Verbindungen
3-Chloro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde can be compared with other similar compounds, such as N-substituted-3-chloro-2-azetidinone derivatives . These compounds share some structural similarities but differ in their specific functional groups and applications. The unique combination of the chloro, hydroxy, and azetidinyl groups in this compound sets it apart from other related compounds.
Eigenschaften
Molekularformel |
C11H12ClNO2 |
|---|---|
Molekulargewicht |
225.67 g/mol |
IUPAC-Name |
3-chloro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H12ClNO2/c1-11(15)6-13(7-11)10-8(5-14)3-2-4-9(10)12/h2-5,15H,6-7H2,1H3 |
InChI-Schlüssel |
WZICXSREDXDYRL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(C1)C2=C(C=CC=C2Cl)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


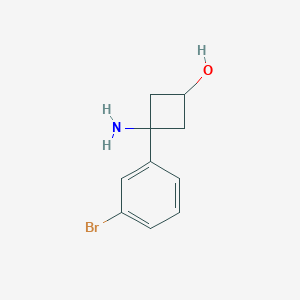
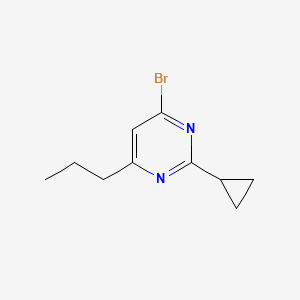
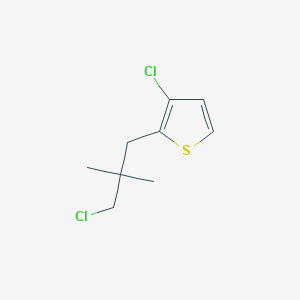
![Methyl 3-methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}oxirane-2-carboxylate](/img/structure/B13170526.png)
![N-benzyl-4-[(1S)-1-hydroxyethyl]benzenesulfonamide](/img/structure/B13170534.png)

![2-[3-(Dimethylamino)azetidin-1-yl]pyridine-3-carbaldehyde](/img/structure/B13170546.png)
![Methyl4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13170550.png)
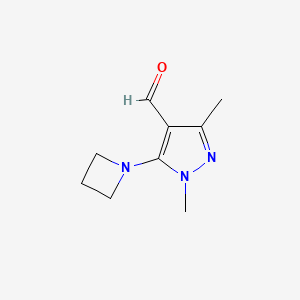
![3-Cyclopropyl-6-methyl-[1,2]oxazolo[5,4-b]pyridin-4-amine](/img/structure/B13170559.png)



